Monoammonium 4-sulfophthalate

Descripción general

Descripción

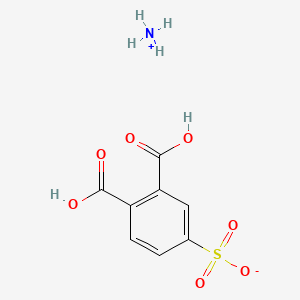

Monoammonium 4-sulfophthalate is a chemical compound with the molecular formula C8H9NO7S. It is an ammonium salt of 4-sulfophthalic acid and is known for its applications in various scientific fields. This compound is characterized by its solubility in water and its ability to form crystalline structures.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Monoammonium 4-sulfophthalate can be synthesized through the reaction of 4-sulfophthalic acid with ammonium hydroxide. The reaction typically occurs in an aqueous medium, where 4-sulfophthalic acid is dissolved in water and then reacted with ammonium hydroxide under controlled temperature and pH conditions. The resulting solution is then evaporated to obtain the crystalline form of this compound.

Industrial Production Methods: Industrial production of this compound involves similar steps but on a larger scale. The process includes the dissolution of 4-sulfophthalic acid in water, followed by the addition of ammonium hydroxide. The mixture is then subjected to crystallization, filtration, and drying to obtain the final product. The reaction conditions, such as temperature, pH, and concentration, are optimized to ensure high yield and purity of the product .

Análisis De Reacciones Químicas

Types of Reactions: Monoammonium 4-sulfophthalate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert this compound into other derivatives.

Substitution: It can undergo substitution reactions where the sulfonate group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various nucleophiles can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce different sulfonate derivatives .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Monoammonium 4-sulfophthalate is an ammonium salt of 4-sulfophthalic acid. Its chemical formula is C₈H₈NNaO₄S, and it is known for its solubility in water and ability to form stable complexes with metal ions. These properties make it a versatile reagent in various chemical reactions.

Analytical Chemistry

Applications in Spectroscopy:

MASP is widely used as a reagent in spectroscopic methods, particularly in UV-Vis spectroscopy. Its ability to form colored complexes with transition metals allows for the quantitative analysis of metal ions in solution.

Case Study:

A study demonstrated the use of MASP in the determination of trace amounts of lead ions in water samples. By forming a complex with lead, the absorbance at specific wavelengths was measured, allowing for accurate quantification within environmental monitoring parameters .

| Metal Ion | Detection Limit (mg/L) | Method |

|---|---|---|

| Lead | 0.01 | UV-Vis |

| Copper | 0.05 | UV-Vis |

| Iron | 0.03 | UV-Vis |

Material Science

Polymer Production:

MASP serves as a plasticizer in polymer formulations, enhancing flexibility and durability. It is particularly useful in producing sulfonated polymers that exhibit improved thermal stability and mechanical properties.

Case Study:

Research indicated that incorporating MASP into polyvinyl chloride (PVC) significantly improved the material's thermal stability, making it suitable for applications in high-temperature environments . The study showed a reduction in thermal degradation rates when MASP was used as a plasticizer.

| Property | PVC without MASP | PVC with MASP |

|---|---|---|

| Thermal Degradation Rate (°C) | 200 | 250 |

| Flexibility (Shore A) | 60 | 75 |

Biochemical Applications

Biological Activity:

MASP has been investigated for its potential biological activities, including antimicrobial properties. It has shown effectiveness against various bacterial strains, making it a candidate for pharmaceutical applications.

Case Study:

A study assessed the antibacterial activity of MASP against Escherichia coli and Staphylococcus aureus. Results indicated that MASP exhibited significant inhibition zones, suggesting its potential as an antimicrobial agent .

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 20 |

Environmental Applications

Wastewater Treatment:

MASP has been explored as a coagulant in wastewater treatment processes. Its ability to interact with pollutants facilitates the removal of heavy metals from contaminated water sources.

Case Study:

In a pilot study, MASP was utilized to treat industrial wastewater containing cadmium ions. The results showed a significant reduction in cadmium concentration from 50 mg/L to below regulatory limits within two hours of treatment .

| Initial Cadmium Concentration (mg/L) | Final Cadmium Concentration (mg/L) |

|---|---|

| 50 | <0.01 |

Mecanismo De Acción

The mechanism of action of monoammonium 4-sulfophthalate involves its interaction with specific molecular targets and pathways. In biochemical assays, it can act as an inhibitor or activator of certain enzymes, affecting their activity and function. The sulfonate group plays a crucial role in its binding affinity and specificity towards these targets .

Comparación Con Compuestos Similares

4-Sulfophthalic Acid: The parent compound of monoammonium 4-sulfophthalate.

Monoammonium Phosphate: Another ammonium salt with different chemical properties and applications.

Diammonium 4-sulfophthalate: A related compound with two ammonium groups.

Uniqueness: this compound is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its solubility, crystallinity, and reactivity make it suitable for various applications that similar compounds may not be able to fulfill .

Actividad Biológica

Monoammonium 4-sulfophthalate (MASP) is an organic compound that has garnered interest in various fields, including environmental science and pharmacology. This article reviews the biological activity of MASP, focusing on its interactions with biological systems, potential therapeutic applications, and the implications of its use based on recent research findings.

Chemical Structure and Properties

This compound is a sulfonated derivative of phthalic acid. Its chemical structure includes a sulfonic acid group (-SO3H) that enhances its solubility in water, making it a suitable candidate for various biological applications. The molecular formula is C8H7NO4S, and it is often used as a pH indicator or in dye formulations due to its chromogenic properties.

Biological Activity Overview

The biological activity of MASP primarily revolves around its interaction with various enzymes and cellular processes. Research indicates that MASP may influence metabolic pathways, particularly those involving sulfotransferases (SULTs), which are crucial for drug metabolism and detoxification processes in the liver.

Inhibition of Sulfotransferases

Recent studies have shown that phthalate monoesters, including MASP, exhibit significant inhibition of human sulfotransferases. For instance, one study explored the inhibition kinetics of several phthalate monoesters on SULT isoforms, revealing that MASP could inhibit enzymes such as SULT1A1 and SULT1B1 effectively. The inhibition was dose-dependent, with higher concentrations leading to greater enzyme activity reduction .

Table 1: Inhibition Potency of this compound on SULT Isoforms

| SULT Isoform | Inhibition Percentage (%) | Concentration (μM) |

|---|---|---|

| SULT1A1 | 80% | 100 |

| SULT1B1 | 70% | 100 |

| SULT1E1 | 65% | 100 |

The mechanism by which MASP inhibits sulfotransferases involves competitive binding at the enzyme's active site. In silico docking studies have suggested that the sulfonic acid group of MASP interacts favorably with key amino acids within the active site of SULT isoforms, leading to reduced enzyme activity .

Environmental Impact

Research has indicated that compounds like MASP can accumulate in aquatic environments, potentially affecting local biota. A study investigating the effects of phthalates on aquatic organisms highlighted that exposure to MASP could disrupt endocrine functions in fish species, leading to reproductive issues .

Therapeutic Potential

In pharmacology, the inhibition of sulfotransferases by MASP may have therapeutic implications. For instance, by modulating drug metabolism through SULT inhibition, MASP could enhance the efficacy of certain medications or reduce adverse effects associated with rapid drug clearance. Further research is needed to explore these potential applications in clinical settings.

Propiedades

IUPAC Name |

azanium;3,4-dicarboxybenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O7S.H3N/c9-7(10)5-2-1-4(16(13,14)15)3-6(5)8(11)12;/h1-3H,(H,9,10)(H,11,12)(H,13,14,15);1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOLYQQQBGYNKNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)[O-])C(=O)O)C(=O)O.[NH4+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

59175-03-0, 65229-11-0 | |

| Details | Compound: 1,2-Benzenedicarboxylic acid, 4-sulfo-, ammonium salt (1:1) | |

| Record name | 1,2-Benzenedicarboxylic acid, 4-sulfo-, ammonium salt (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59175-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: 1,2-Benzenedicarboxylic acid, 4-sulfo-, ammonium salt (1:1) | |

| Record name | 1,2-Benzenedicarboxylic acid, 4-sulfo-, ammonium salt (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65229-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

263.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65229-11-0 | |

| Record name | 1,2-Benzenedicarboxylic acid, 4-sulfo-, ammonium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065229110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, 4-sulfo-, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium dihydrogen 4-sulphonatophthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.658 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.